molecular formula C36H58O4 B1513154 Cafestol palmitate CAS No. 81760-46-5

Cafestol palmitate

Cat. No.: B1513154
CAS No.: 81760-46-5
M. Wt: 554.8 g/mol
InChI Key: DGPMHJKMSANHDM-SMDVAALKSA-N
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Description

Cafestol palmitate is a diterpene ester found primarily in green coffee beans (Coffea arabica and Coffea canephora). It consists of cafestol, a pentacyclic diterpene alcohol, esterified with palmitic acid (a saturated C16 fatty acid). This compound is a key constituent of coffee oil, contributing to its biological activity and health effects . This compound is notable for its role in modulating detoxification enzymes, particularly glutathione S-transferase (GST), which catalyzes the conjugation of glutathione to carcinogens and electrophiles, enhancing their excretion .

Preparation Methods

Isolation from Coffee Oil and Natural Sources

Cafestol palmitate is naturally present in coffee oils, often alongside related diterpenes such as kahweol and their esters. The isolation typically involves extraction and purification steps from crude coffee oil.

Key steps in isolation:

  • Extraction of coffee oil : Coffee beans (Arabica or Robusta) are subjected to lipid extraction, often using solvents such as hexane or heptane.

  • Saponification and transesterification : The coffee oil undergoes saponification with basic catalysts like sodium hydroxide or potassium hydroxide to release free diterpenes from their esterified forms. Subsequently, transesterification may be applied to convert esters into more manageable forms for separation.

  • Liquid-liquid extraction (LLE) : The mixture is fractionated using aqueous methanol and low-boiling chlorinated hydrocarbons (e.g., dichloromethane) to separate cafestol, kahweol, and their esters.

  • Purification : The crude mixture is purified by adsorption on activated carbon and recrystallization using solvents such as methanol or ethyl acetate to obtain a high-purity mixture of cafestol and kahweol esters, including this compound.

Process conditions (from patent EP0239730A1):

Step Conditions/Details
Saponification catalyst Sodium hydroxide, potassium hydroxide, or potassium carbonate (0.1–10% w/w)
Saponification temperature 70–90 °C
Extraction solvents Heptane, aqueous methanol (20–60% methanol with 2–15% water), dichloromethane
Hydrogenation catalyst Partially deactivated palladium on calcium carbonate or active carbon, conditioned with lead
Hydrogenation temperature Ambient to 95 °C
Reaction time 0.5 to 5 hours (preferably 1–3 hours)

This method primarily yields a mixture of cafestol and kahweol esters, which can be further separated and purified.

Chemical Hydrogenation of Kahweol to Obtain Cafestol

Cafestol can be prepared by the selective hydrogenation of kahweol, which differs structurally by the presence of a double bond. This hydrogenation is catalyzed by palladium catalysts partially deactivated by lead to moderate activity and improve selectivity.

  • Catalyst : Palladium on calcium carbonate or activated carbon, conditioned by lead via treatment with lead acetate solution.

  • Reaction conditions : Hydrogenation is carried out at ambient temperature and atmospheric pressure, typically for 1 to 3 hours.

  • Outcome : High yields of substantially pure cafestol are obtained, which can then be esterified to form this compound.

Comparative Data on Preparation Yields and Conditions

Preparation Method Catalyst/Enzyme Conditions Yield (%) Notes
Hydrogenation of kahweol Pd on CaCO3 or active carbon (lead-conditioned) Ambient temp, atmospheric pressure, 1–3 h High (not quantified) Produces pure cafestol for further esterification
Chemical esterification Chemical catalysts (e.g., DMAP) Conventional solvents, elevated temp 44–55 Lower yields, less selective
Enzymatic esterification Novozyme 435® (lipase) 50 °C, organic solvents, 5 days ~69 (this compound) Higher yield and selectivity; mild conditions

Research Findings and Analytical Data

  • Structural confirmation : Gas chromatography coupled with mass spectrometry (GC-MS) confirms the formation of this compound by identifying the esterified product at the primary hydroxyl group.

  • Kinetic studies : Enzymatic esterification follows a complex reaction model validated by ANOVA, indicating significant effects of solvent type, enzyme concentration, substrate molar ratio, and temperature on yield.

  • Purity and characterization : Recrystallization and chromatographic purification yield this compound with high purity, suitable for further biological and chemical studies.

Chemical Reactions Analysis

Reaction Monitoring and Characterization

  • GC-MS analysis :

    • CP exhibits a molecular ion peak at m/z 554 [M]⁺, with fragmentation patterns at m/z 536 [M–H₂O]⁺ and m/z 280 [M–H₂O–C₁₆H₃₂O₂]⁺ .

    • Distinguishing features from kahweol palmitate include a saturated C1–C2 bond .

  • ¹³C NMR data :

    Carbon PositionCafestol Palmitate (δ, ppm)
    C17 (ester)174.1
    C16 (tertiary)76.5
    Palmitate chain14.2–34.3 (methylene/methyl)
    Data from

Catalytic Hydrogenation Selectivity

While CP itself is not hydrogenated, its precursor cafestol undergoes selective hydrogenation:

  • Pd/C catalysts with quinoline modifiers achieve >99% selectivity for cafestol over kahweol derivatives .

  • Reaction conditions (25°C, ethanol solvent, 30 psi H₂) prevent furan-ring hydrogenation, preserving CP’s structural integrity .

Biochemical Interactions

CP’s palmitate group influences biological activity:

  • Serum albumin binding :

    • CP binds fatty acid sites on human serum albumin (HSA) with a Stern–Volmer constant of ~10⁴ L·mol⁻¹, altering protein secondary structure by ≤3% .

    • Interaction occurs near Sudlow site I, enhancing warfarin affinity .

  • COX-2 inhibition :

    • CP shows weak anti-inflammatory activity (IC₅₀ > 5 μg/mL) compared to free cafestol (IC₅₀ = 0.25 μg/mL) .

Stability and Bioaccessibility

  • In vitro digestion :

    • CP remains stable in gastric phases but releases free cafestol in intestinal phases (93.65% bioaccessibility) .

    • Oxidative metabolites (e.g., m/z 331.19075 [M+H]⁺) form during digestion .

Key Research Findings

  • Enzymatic synthesis offers moderate yields but avoids toxic solvents, while chemical methods prioritize efficiency .

  • CP’s palmitate chain reduces bioactivity compared to free cafestol but enhances albumin interactions .

  • Hydrogenation protocols for precursors emphasize catalyst poisoning (e.g., quinoline) to prevent over-reduction .

Scientific Research Applications

Pharmacological Properties

Cafestol palmitate exhibits a range of pharmacological effects, including:

  • Anti-inflammatory Effects : Cafestol has been shown to inhibit the production of pro-inflammatory mediators by blocking the activation of the AP-1 pathway, which is crucial in inflammatory responses. This action is mediated through the inhibition of ERK2 activity, leading to reduced PGE2 production .
  • Anticancer Activity : Research indicates that cafestol can induce apoptosis in cancer cells, particularly renal and leukemia cells. It down-regulates anti-apoptotic proteins and enhances sensitivity to chemotherapeutic agents . Cafestol's ability to inhibit cell proliferation and migration has also been observed in prostate cancer models, suggesting its potential as a therapeutic agent against various cancers .
  • Hepatoprotective Effects : Cafestol has demonstrated protective effects on liver cells, enhancing glutathione S-transferase activity, which plays a critical role in detoxification processes .

Health Benefits

This compound is associated with several health benefits:

  • Cholesterol Regulation : While cafestol is known to raise serum cholesterol levels, it also influences lipid metabolism positively by modulating bile acid synthesis and enhancing fat oxidation . This dual effect necessitates further investigation into its role in cardiovascular health.
  • Weight Management : A 12-week study revealed that cafestol supplementation significantly reduced body weight and visceral fat in individuals at risk for obesity-related conditions . This suggests potential applications in weight management strategies.

Case Studies and Research Findings

StudyFocusKey Findings
Shen et al. (2019)Anti-cancer propertiesCafestol induces apoptosis in Caki cells by down-regulating anti-apoptotic proteins .
Woo et al. (2020)Cancer therapyCafestol enhances sensitivity to ABT-737 in various cancer cell lines .
Lima et al. (2020)Leukemia treatmentCafestol reduces ROS production and promotes differentiation in HL60 leukemia cells .
Choi et al. (2021)Prostate cancerCafestol synergistically inhibits cancer progression with kahweol acetate .
12-week study (2024)Weight lossSignificant reduction in body weight and visceral fat with cafestol supplementation .

Mechanism of Action

Cafestol palmitate exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with nuclear hormone receptors such as the farnesoid X receptor (FXR) and pregnane X receptor (PXR).

  • Pathways Involved: It modulates gene expression related to lipid metabolism and bile acid homeostasis, leading to changes in serum lipid levels.

Comparison with Similar Compounds

Cafestol palmitate belongs to a family of diterpene esters in coffee, structurally and functionally analogous to other cafestol and kahweol esters. Below is a systematic comparison:

Structural Analogs: Cafestol Esters

Cafestol esters differ in their fatty acid moieties. Key analogs include:

Compound Fatty Acid Chain Unsaturation Concentration in Arabica Coffee (mg/kg dry weight) Bioactivity Highlights
This compound C16:0 (saturated) None 9.4–21.2 Moderate GST induction ; increases serum cholesterol
Cafestol linoleate C18:2 (polyunsaturated) Two double bonds 0.5–46 mg/L in brews Lower abundance; similar cholesterol effects
Cafestol oleate C18:1 (monounsaturated) One double bond 0.5–20 mg/L in brews Less studied; intermediate bioactivity
Cafestol stearate C18:0 (saturated) None 2–62 mg/L in brews Similar to palmitate but lower absorption

Key Findings :

  • This compound is the most abundant ester in coffee oil, comprising ~66% of total cafestol esters in Arabica beans .
  • Saturated esters (palmitate, stearate) are more stable and prevalent than unsaturated analogs (linoleate, oleate) but exhibit similar cholesterol-raising effects .

Functional Analogs: Kahweol Esters

Kahweol esters share structural similarities with cafestol esters but differ in bioactivity:

Compound GST Induction Potency Cholesterol Impact Anti-Angiogenic Activity Concentration in Arabica Coffee
This compound Moderate High Moderate 9.4–21.2 g/kg
Kahweol palmitate High High Strong 1.2–18.0 g/kg

Key Findings :

  • Kahweol palmitate is ~2–3× more potent than this compound in inducing GST activity, critical for chemoprevention .
  • Both compounds raise serum cholesterol, but kahweol esters are more abundant in Arabica coffee, contributing to its stronger dyslipidemic effects .

Comparison with Non-Coffee Diterpene Esters

This compound differs from diterpene esters in other plants:

Compound Source Bioactivity Comparison
This compound Coffee beans Dual role: detoxification enhancer vs. hyperlipidemic agent
16-O-Methylcafestol (16-OMC) esters Robusta coffee Less bioactive; absent in Arabica; used for coffee authentication
Plant sterol esters (e.g., β-sitosterol palmitate) Vegetable oils Lower GST induction; cholesterol-lowering effects

Research Findings on this compound

Brewing Method and Bioavailability

  • Concentration variability : Boiled coffee contains the highest this compound levels (103.5 ± 3.5 mg/L), followed by French press (32.8 ± 4.0 mg/L), while filtered coffee has negligible amounts (1.07 ± 0.04 mg/L) .
  • Absorption : ~70% of ingested this compound is absorbed intestinally, with 20% degraded in the stomach. Protein binding (e.g., serum albumin) enhances its systemic distribution .

Health Implications

  • Negative : Raises LDL cholesterol by 10–15% at doses >10 mg/day, comparable to kahweol palmitate .
  • Positive : Exhibits anti-proliferative effects in renal cancer cells and anti-angiogenic properties in endothelial cells .

Biological Activity

Cafestol palmitate, a natural compound derived from coffee beans, is a member of the cafestol family of diterpenes. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammation, anti-cancer, and metabolic regulation. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of the bioactive compounds found in coffee, known for its ability to raise serum cholesterol levels. It is primarily absorbed in the intestine, with studies indicating that approximately 70% of ingested cafestol is absorbed while about 20% is degraded in the stomach .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. This inhibition occurs in a dose-dependent manner and involves the down-regulation of inflammatory signaling pathways .

2. Antioxidant Activity

This compound has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress. By enhancing glutathione (GSH) levels and reducing reactive oxygen species (ROS), this compound contributes to cellular protection against oxidative damage .

3. Anti-Cancer Properties

Several studies have highlighted the potential anti-cancer effects of this compound. It induces apoptosis in various cancer cell lines by down-regulating anti-apoptotic proteins and activating caspases . Furthermore, it has been observed to enhance the sensitivity of cancer cells to chemotherapy agents, suggesting its role as an adjunct therapy in cancer treatment .

4. Metabolic Effects

This compound influences lipid metabolism by increasing serum cholesterol and triglyceride levels. This effect has been linked to its action on lipoprotein lipase activity and hepatic lipase activity, which are critical in lipid metabolism .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Inflammatory Pathways : this compound blocks the activation and translocation of AP-1 transcription factors involved in inflammation .
  • Regulation of Apoptotic Pathways : It modulates key apoptotic pathways by affecting mitochondrial membrane potential and promoting cytochrome c release from mitochondria .
  • Enhancement of Antioxidant Enzyme Activity : By increasing GSH S-transferase activity, this compound enhances detoxification processes within cells .

Case Studies

Several case studies have investigated the effects of this compound:

  • Cancer Cell Lines : In vitro studies using renal cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis correlated with increased concentrations of the compound (10–40 μM) .
  • Inflammatory Conditions : In models of inflammation, this compound reduced levels of inflammatory cytokines and markers significantly compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activities and effects of this compound:

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of PGE2 and NO production
AntioxidantActivation of Nrf2/HO-1 pathway
Induction of apoptosisDown-regulation of Bcl-2 family proteins
Lipid metabolismIncrease in serum cholesterol and triglycerides

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing cafestol palmitate in academic research?

this compound synthesis typically involves esterification of cafestol with palmitic acid using catalysts like DCC (dicyclohexylcarbodiimide) or enzymatic approaches. Characterization requires techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Stock solutions should be prepared in solvents like methanol or DMSO, depending on the analytical method (e.g., fluorescence vs. circular dichroism) . Reproducibility demands strict control of reaction conditions (temperature, solvent purity) and validation against reference standards.

Q. How can researchers optimize solubility and stability parameters for this compound in in vitro assays?

Solubility challenges arise due to this compound’s lipophilic nature. Methodological solutions include:

  • Using surfactants (e.g., Tween-80) or lipid carriers for cell-based studies.
  • Validating stability via accelerated degradation studies (e.g., exposure to light, heat, or varying pH) monitored by HPLC.
  • Employing DMSO for fluorescence-based assays and methanol for spectroscopic analyses to prevent solvent interference .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Non-linear regression models (e.g., log-dose vs. response) are standard for EC50/IC50 calculations. For fluorescence quenching data (e.g., protein binding studies), Stern-Volmer plots and modified Hill equations can quantify binding constants. Ensure replicates (n ≥ 3) and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Data contradictions should be resolved through outlier analysis and power calculations .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound’s interaction with serum albumin isoforms (e.g., HSA vs. BSA)?

Contradictions may stem from differences in protein structure (e.g., BSA’s two tryptophan residues vs. HSA’s single residue) or assay conditions (solvent polarity, temperature). Mitigation strategies include:

  • Standardizing buffer systems (e.g., 10 mM phosphate buffer, pH 7.4) .
  • Using fatty acid-free albumin preparations to eliminate confounding ligand interactions.
  • Validating findings with orthogonal techniques (e.g., isothermal titration calorimetry alongside fluorescence quenching) .

Q. What experimental designs are critical for elucidating this compound’s mechanism of action in lipid metabolism pathways?

A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes in hepatocytes treated with this compound.
  • Metabolomics : LC-MS profiling of lipid species under varying doses.
  • Molecular Dynamics (MD) : Simulations to predict interactions with nuclear receptors (e.g., FXR, LXR). Control groups must include cafestol (non-palmitated) to isolate the palmitate moiety’s role .

Q. How can researchers resolve reproducibility issues in this compound’s reported bioactivities across cell lines?

Variability often arises from cell-specific uptake efficiency or metabolic activity. Solutions include:

  • Pre-treating cells with ABC transporter inhibitors to standardize compound uptake.
  • Normalizing data to intracellular protein content or mitochondrial activity (e.g., MTT assay).
  • Reporting results using the ARRIVE guidelines for in vitro studies to enhance transparency .

Q. What strategies improve the rigor of in vivo pharmacokinetic studies on this compound?

  • Use cannulated animal models for continuous blood sampling to capture absorption phases.
  • Quantify both this compound and its metabolites (e.g., free cafestol) via LC-MS/MS.
  • Apply compartmental modeling (e.g., two-compartment model) to estimate half-life and bioavailability. Ethical compliance (e.g., 3R principles) and sample size justification (power analysis) are mandatory .

Q. Methodological Guidance for Data Presentation

Q. How should researchers present conflicting spectroscopic data (e.g., circular dichroism vs. fluorescence) in publications?

  • Use subpanels in figures to compare techniques, with error bars representing SEM.
  • Discuss limitations (e.g., solvent interference in fluorescence) in the Discussion section.
  • Provide raw data in supplementary materials (e.g., .csv files) for independent validation .

Q. What criteria define a robust research question for this compound studies under the FINER framework?

  • Feasible : Ensure access to synthetic standards and analytical infrastructure.
  • Novel : Investigate understudied effects (e.g., epigenetic modulation by this compound).
  • Ethical : Adhere to animal welfare guidelines in in vivo work.
  • Relevant : Align with broader goals (e.g., lipid metabolism disorders) .

Q. How can cross-disciplinary approaches (e.g., bioinformatics + biochemistry) enhance this compound research?

Integrate cheminformatics tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities for proteins like albumin or CYP450 isoforms. Validate predictions with surface plasmon resonance (SPR) assays. Collaborative authorship between chemists and computational biologists is encouraged .

Properties

IUPAC Name

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3/t28-,30-,32+,34-,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPMHJKMSANHDM-SMDVAALKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81760-46-5
Record name Cafestol palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081760465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAFESTOL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8W9M3T86Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Cafestol palmitate
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Cafestol palmitate
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Cafestol palmitate

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